N-(But-3-YN-1-YL)cyclooctanamine

Description

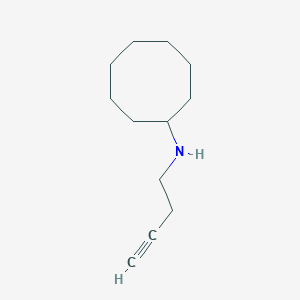

N-(But-3-YN-1-YL)cyclooctanamine is a synthetic organic compound featuring a cyclooctanamine core substituted at the nitrogen atom with a but-3-yn-1-yl group.

Properties

Molecular Formula |

C12H21N |

|---|---|

Molecular Weight |

179.30 g/mol |

IUPAC Name |

N-but-3-ynylcyclooctanamine |

InChI |

InChI=1S/C12H21N/c1-2-3-11-13-12-9-7-5-4-6-8-10-12/h1,12-13H,3-11H2 |

InChI Key |

XDNRARHHCJBNBM-UHFFFAOYSA-N |

Canonical SMILES |

C#CCCNC1CCCCCCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(But-3-YN-1-YL)cyclooctanamine typically involves the reaction of cyclooctanone with but-3-yn-1-amine under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like N,N-dimethylformamide (DMF). The reaction is carried out at room temperature, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity. The use of continuous flow reactors and automated purification systems could enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

N-(But-3-YN-1-YL)cyclooctanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce the triple bond to form saturated amines.

Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of saturated amines.

Substitution: Formation of secondary or tertiary amines.

Scientific Research Applications

N-(But-3-YN-1-YL)cyclooctanamine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(But-3-YN-1-YL)cyclooctanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in biochemical assays, it may bind to receptors or enzymes, altering their function and providing insights into their biological roles .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

The critical distinction between N-(But-3-YN-1-YL)cyclooctanamine and its analogs lies in the substituent attached to the cyclooctanamine nitrogen. Key analogs include:

Table 1: Structural Comparison of Cyclooctanamine Derivatives

Key Observations:

- Alkyne vs. Indole Substituents : The alkyne group in this compound introduces sp-hybridized carbons, enabling distinct reactivity (e.g., cycloadditions) compared to the planar, aromatic indole groups in IMA6 and 5j. Indole derivatives often exhibit enhanced binding to biological targets due to π-π stacking and hydrogen-bonding interactions.

- Electronic Effects : The trifluoromethyl group in IMA6 enhances lipophilicity and metabolic stability, which is absent in the target compound .

Indole-Based Analogs

- IMA6 : Demonstrates potent activity against mycobacterial persister cells, a critical target in tuberculosis treatment. The indole moiety and CF3 group likely contribute to membrane penetration and target engagement .

- The indole-3-ylmethyl group may interact with hydrophobic pockets in bacterial enzymes .

This compound

- No direct biological data are available. However, the alkyne group could enable bioconjugation (e.g., via Cu-catalyzed azide-alkyne cycloaddition) for targeted drug delivery or probe development.

Biological Activity

N-(But-3-YN-1-YL)cyclooctanamine is an organic compound with significant potential in medicinal chemistry due to its unique structural characteristics and biological activity. This article explores the compound's synthesis, biological interactions, and potential applications based on recent research findings.

Chemical Structure and Synthesis

This compound is characterized by its molecular formula and features a cyclooctane ring with a butynyl group attached to the nitrogen atom. The synthesis typically involves the reaction of cyclooctanone with but-3-yn-1-amine under controlled conditions. This reaction can be optimized for yield and purity, potentially employing continuous flow reactors for efficiency.

Research indicates that this compound may function as a ligand, interacting with specific proteins or enzymes to modulate their activity. This interaction is crucial for understanding various biochemical pathways, making the compound valuable for pharmacological research. The compound's ability to bind to receptors or enzymes could lead to alterations in their functions, which is essential for drug development.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antimicrobial Activity : Preliminary studies suggest that similar compounds exhibit antimicrobial properties. For instance, derivatives of cyclooctanamine have shown efficacy against various bacterial strains, indicating potential applications in treating infections .

- Anticancer Potential : Compounds with structural similarities to this compound have demonstrated cytotoxic effects on cancer cell lines. For example, related molecules have been tested against MCF-7 (breast cancer) and A549 (lung cancer) cells, showing IC50 values in the micromolar range, suggesting that this compound could also possess anticancer properties .

- Neuroprotective Effects : Some derivatives have been explored for neuroprotective activities, potentially offering benefits in neurodegenerative diseases. The modulation of neurotransmitter systems through receptor binding could be a mechanism through which these effects are realized .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.